

Spectroscopic Profile of 4-Acetyl-1-methylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *EINECS 259-760-9*

Cat. No.: *B8706398*

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data available for 4-acetyl-1-methylcyclohexene (CAS No: 6090-09-1). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It is important to note that the initial query for "4-acetyl-1,3,3-trimethyl-1-cyclohexene" did not yield specific results; the data presented corresponds to the closely related and more commonly referenced compound, 4-acetyl-1-methylcyclohexene. This document compiles and presents key spectroscopic data in a structured format, outlines general experimental protocols for the techniques cited, and includes a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 4-acetyl-1-methylcyclohexene, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.31	s	1H
2.50-2.39	m	1H
2.16-1.84	m	6H
2.10	s	3H
1.58	s	3H

Source: ChemicalBook.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm
211.99
133.77
119.23
47.20
29.46
27.92
27.02
24.87
23.36

Source: ChemicalBook.[\[1\]](#)

Table 3: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)
138	100 (M+)
123	50
95	78
79	26
77	17
67	36
43	32

Source: ChemicalBook.[\[1\]](#)

Table 4: Infrared (IR) Spectroscopy Data

While a full list of peak assignments is not readily available, key spectral information indicates the use of Fourier Transform Infrared Spectroscopy (FTIR) on a neat sample (liquid). The presence of a ketone functional group is a prominent feature.

Technique	Sample Form	Source of Spectrum
FTIR	Capillary Cell: Neat	Fluka Chemie AG, Buchs, Switzerland
ATR-IR	-	Aldrich

Source: PubChem.[\[2\]](#)

Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic techniques used to characterize 4-acetyl-1-methylcyclohexene. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

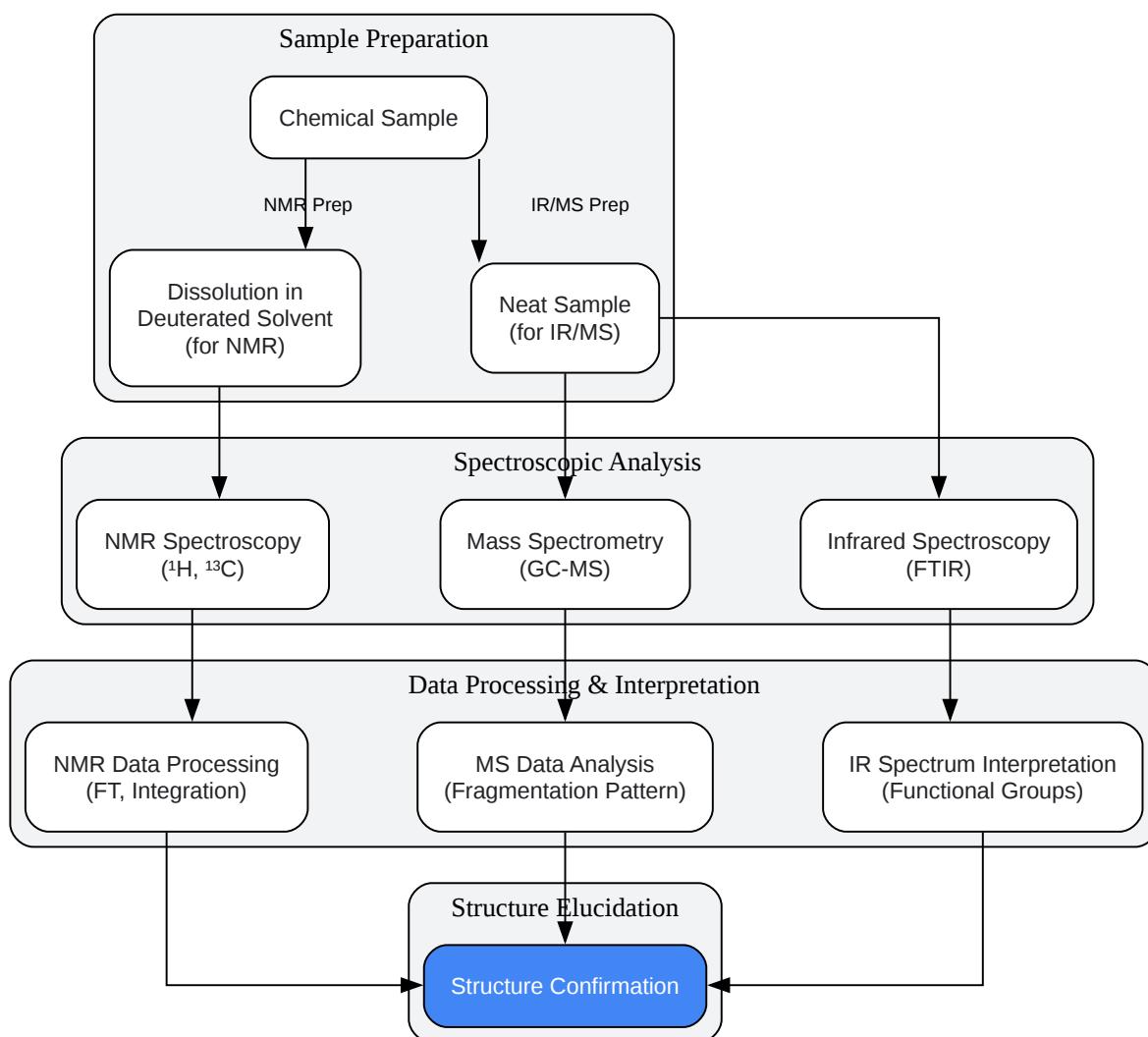
A sample of 4-acetyl-1-methylcyclohexene is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), to avoid solvent interference in the proton spectrum.^[3] The solution is then transferred to an NMR tube. The spectra are acquired on a spectrometer, such as a 400 MHz instrument.^[1] For ¹H NMR, the spectral width is set to encompass the expected chemical shifts for organic molecules, typically from 0 to 12 ppm. For ¹³C NMR, a wider spectral width is used, for instance, from 0 to 220 ppm. Data is processed by applying a Fourier transform to the acquired free induction decay (FID).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of ketones like 4-acetyl-1-methylcyclohexene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer. In the case of the data presented, electron ionization (EI) at 70 eV was used.^[1] This high-energy ionization method causes fragmentation of the molecule, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole, to generate a mass spectrum.

Infrared (IR) Spectroscopy


Fourier Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 4-acetyl-1-methylcyclohexene, the IR spectrum can be obtained using a neat sample. This can be done by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.^[4] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a drop of the sample is placed directly onto an ATR crystal (e.g., diamond or germanium).^[4] The infrared beam is passed through the sample, and the absorbance of radiation at different wavenumbers (typically 4000 to 400 cm^{-1}) is measured, providing information about the functional groups present in the molecule.^[4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-acetyl-1-methyl-1-cyclohexene | 6090-09-1 [chemicalbook.com]
- 2. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Acetyl-1-methylcyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8706398#4-acetyl-1-3-3-trimethyl-1-cyclohexene-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com